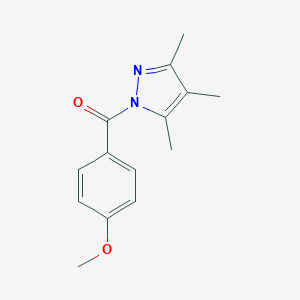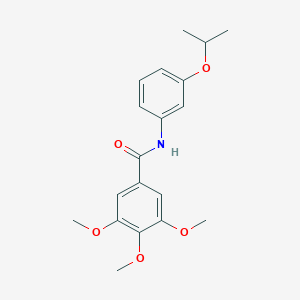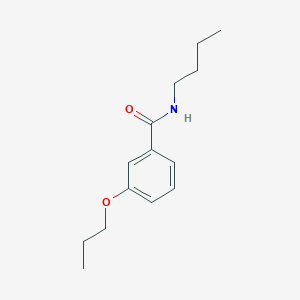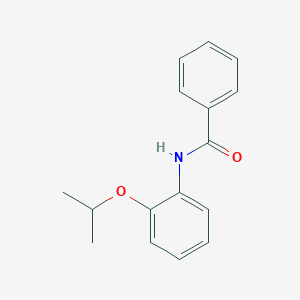![molecular formula C20H19N3O3S B268302 N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide](/img/structure/B268302.png)
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide is a chemical compound with the molecular formula C20H19N3O3S and a molecular weight of 381.4 g/mol. This compound is known for its unique chemical structure, which includes a sulfonyl group attached to a phenyl ring, an isonicotinamide moiety, and a dimethylanilino group.
准备方法
The synthesis of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Coupling with isonicotinamide: The sulfonyl chloride intermediate is then reacted with isonicotinamide in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}benzamide: This compound has a similar structure but with a benzamide group instead of an isonicotinamide group.
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}acetamide: This compound has an acetamide group instead of an isonicotinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H19N3O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(2)19(14)23-27(25,26)18-8-6-17(7-9-18)22-20(24)16-10-12-21-13-11-16/h3-13,23H,1-2H3,(H,22,24) |
InChI 键 |
YUTISZLIILSREH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)

